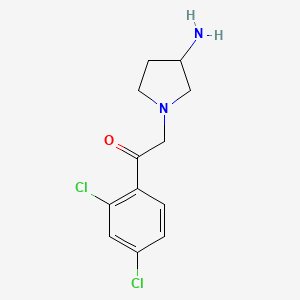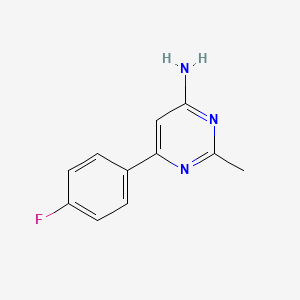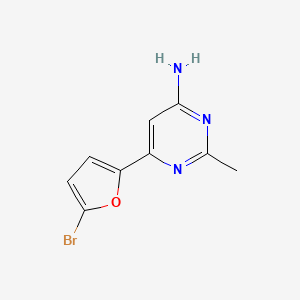
N-甲基-N-(2-吡啶基甲基)甘氨酸二盐酸盐水合物
描述
“N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate” is a chemical compound with the empirical formula C9H16Cl2N2O3 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 271.14 . The SMILES string representation of the molecule isO=C(O)CN(C)CC1=CC=CC=N1.[H]Cl.[H]Cl.[H]O[H] .
科学研究应用
氨基酸的水相互作用
一项研究使用傅里叶变换红外光谱和理论模型探索了氨基酸(包括甘氨酸及其 N-甲基化衍生物)的水化作用。这项研究提供了对氨基酸水化的分子方面的见解,突出了水分子与氨基酸的非合作相互作用以及氨基酸分子中水化诱导的不对称性 (Panuszko, Śmiechowski, & Stangret, 2011).
氯转移反应
另一项研究调查了氯从 N-氯代琥珀酰亚胺转移到各种氨基化合物(包括甘氨酸)的动力学。这项研究阐明了反应机理和活化参数,提出了一种涉及 Cl+ 转移形成 N-氯化合物的机理 (Antelo, Arce, Crugeir, & Paraj, 1997).
氨基酸的热解质谱
研究了居里点热解质谱与原位热解和甲基化相结合,用于分析氨基酸和寡肽(包括甘氨酸和丙氨酸)。这种方法允许研究甲基化反应和热脱水,有助于我们了解氨基酸分解机制 (Hendricker & Voorhees, 1998).
甘氨酸转运蛋白抑制
研究发现了一种有效且口服可用的甘氨酸转运蛋白 1 抑制剂,说明了该化合物影响大脑中甘氨酸水平的潜力,从而影响神经传递,并可能治疗神经系统疾病 (Yamamoto 等人,2016).
甘氨酸 N-甲基转移酶表征
一项研究重点关注从兔肝中纯化和表征甘氨酸 N-甲基转移酶,该酶在甘氨酸甲基化产生肌酸中起着至关重要的作用。这种酶的表征有助于我们了解氨基酸代谢 (Heady & Kerr, 1973).
属性
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]acetic acid;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH.H2O/c1-11(7-9(12)13)6-8-4-2-3-5-10-8;;;/h2-5H,6-7H2,1H3,(H,12,13);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYZCDUBRNSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)CC(=O)O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridinylmethyl)glycine dihydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)
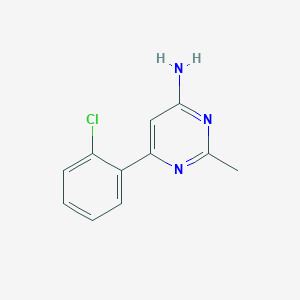
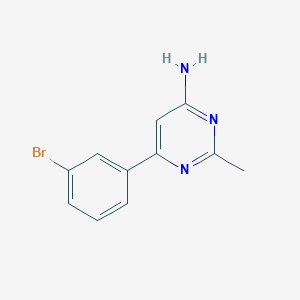

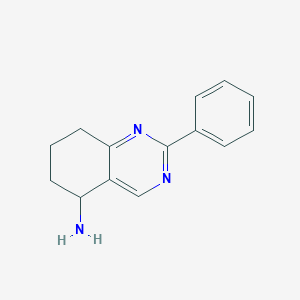
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
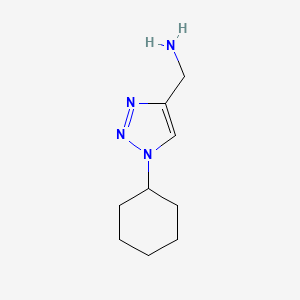
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
